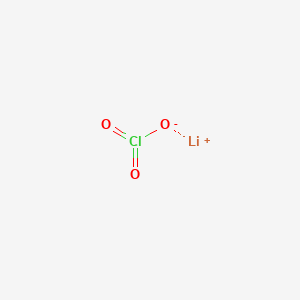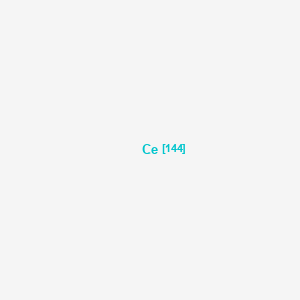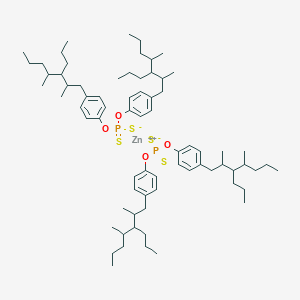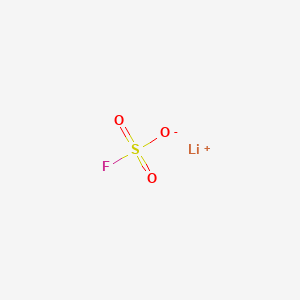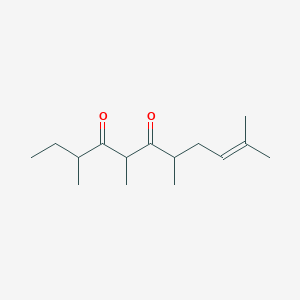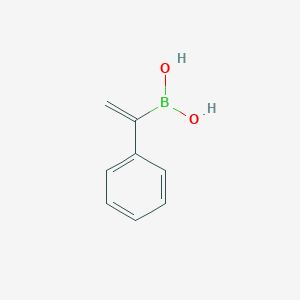
Acide 1-phénylvinylboronique
Vue d'ensemble
Description
1-Phenylvinylboronic acid, with the chemical formula C8H9BO2, is a compound known for its applications in organic synthesis. This white solid is characterized by its phenyl and vinyl functional groups, as well as its boronic acid moiety . It is commonly used as a reagent in cross-coupling reactions, offering a versatile platform for the formation of carbon-carbon bonds .
Applications De Recherche Scientifique
1-Phenylvinylboronic acid has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
1-Phenylvinylboronic acid is a boronic acid compound that is primarily used in various coupling reactions . The primary targets of this compound are the reactants involved in these reactions.
Mode of Action
The compound interacts with its targets through several mechanisms, including:
- Halogenation of alkynes for the preparation of enol esters .
- Liebeskind-Srogl cross-coupling .
- Homocoupling of arylboronic acids for the synthesis of biaryls .
- Iterative cross-coupling of boronate building blocks .
- Enantioselective hydrogenation of hydroxyphenyl styrenes .
Biochemical Pathways
The biochemical pathways affected by 1-Phenylvinylboronic acid are primarily related to the reactions mentioned above. The compound plays a crucial role in facilitating these reactions, leading to the formation of new compounds. The downstream effects of these reactions depend on the specific reactants and conditions of the reaction .
Pharmacokinetics
It’s important to note that boronic acids and their esters, including 1-phenylvinylboronic acid, are only marginally stable in water . This could potentially impact the bioavailability of the compound.
Result of Action
The molecular and cellular effects of 1-Phenylvinylboronic acid’s action are primarily related to its role in facilitating various coupling reactions. The compound interacts with its targets to facilitate these reactions, leading to the formation of new compounds .
Action Environment
The action of 1-Phenylvinylboronic acid can be influenced by various environmental factors. For instance, the pH strongly influences the rate of hydrolysis of boronic pinacol esters, a reaction in which 1-Phenylvinylboronic acid may be involved . The reaction is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability can be significantly affected by the pH of the environment .
Analyse Biochimique
Biochemical Properties
The exact biochemical properties of 1-Phenylvinylboronic acid are not fully understood. It is known to participate in several biochemical reactions. For instance, it is involved in the halogenation of alkynes for the preparation of enol esters, Liebeskind-Srogl cross-coupling, homocoupling of arylboronic acids for the synthesis of biaryls, iterative cross-coupling of boronate building blocks, and enantioselective hydrogenation of hydroxyphenyl styrenes
Cellular Effects
Given its involvement in various biochemical reactions, it is likely that it influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to participate in several biochemical reactions, suggesting that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that phenylboronic pinacol esters, a group to which 1-Phenylvinylboronic acid belongs, are only marginally stable in water and their hydrolysis is considerably accelerated at physiological pH . This suggests that the effects of 1-Phenylvinylboronic acid may change over time, potentially due to degradation .
Metabolic Pathways
Given its involvement in various biochemical reactions, it is likely that it interacts with several enzymes or cofactors .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Phenylvinylboronic acid can be synthesized through various methods. One common approach involves the hydroboration of phenylacetylene followed by oxidation. The reaction typically uses a borane reagent such as borane-tetrahydrofuran complex, and the oxidation step is carried out using hydrogen peroxide in the presence of a base .
Industrial Production Methods
In industrial settings, the production of 1-Phenylvinylboronic acid often involves large-scale hydroboration processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production .
Analyse Des Réactions Chimiques
Types of Reactions
1-Phenylvinylboronic acid undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form phenylvinylboronic acid derivatives.
Reduction: It can be reduced to form phenylvinylborane.
Substitution: The boronic acid group can be substituted with other functional groups through reactions such as Suzuki-Miyaura cross-coupling.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a base.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Palladium catalysts and bases such as potassium carbonate are commonly used in Suzuki-Miyaura cross-coupling reactions.
Major Products Formed
Oxidation: Phenylvinylboronic acid derivatives.
Reduction: Phenylvinylborane.
Substitution: Biaryl compounds and other substituted products.
Comparaison Avec Des Composés Similaires
1-Phenylvinylboronic acid can be compared with other boronic acids and their derivatives:
Phenylboronic acid: Similar in structure but lacks the vinyl group, making it less versatile in certain cross-coupling reactions.
Vinylboronic acid: Contains a vinyl group but lacks the phenyl group, limiting its applications in the synthesis of biaryl compounds.
4-Vinylphenylboronic acid: Similar to 1-Phenylvinylboronic acid but with the vinyl group attached to the para position of the phenyl ring, offering different reactivity and selectivity in reactions.
These comparisons highlight the unique combination of phenyl and vinyl groups in 1-Phenylvinylboronic acid, which provides it with distinct reactivity and versatility in various chemical reactions.
Propriétés
IUPAC Name |
1-phenylethenylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BO2/c1-7(9(10)11)8-5-3-2-4-6-8/h2-6,10-11H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJCPVMYUISTDKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C(=C)C1=CC=CC=C1)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50407429 | |
| Record name | 1-Phenylvinylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50407429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14900-39-1 | |
| Record name | 1-Phenylvinylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50407429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1-Phenylvinyl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1-phenylvinylboronic acid pinacol ester react with carbonyl compounds?
A: 1-phenylvinylboronic acid pinacol ester can react with carbonyl compounds through two main pathways []:
Q2: What is the significance of using tert-butyl lithium in these reactions?
A: tert-Butyl lithium acts as a strong base, facilitating the carbolithiation of 1-phenylvinylboronic acid pinacol ester []. This reaction generates an α-phenylboryl carbanion, which acts as a nucleophile and can subsequently react with carbonyl compounds. The choice of tert-butyl lithium is crucial due to its high basicity and relatively low nucleophilicity, preventing unwanted side reactions.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4,5,6,7-Tetrahydro-benzo[1,2]dithiole-3-thione](/img/structure/B81309.png)
![Methyl (4R)-4-[(5S,7R,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B81310.png)
